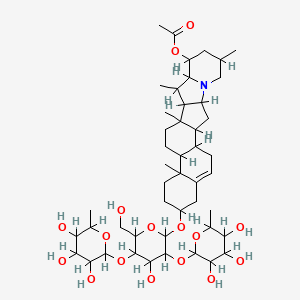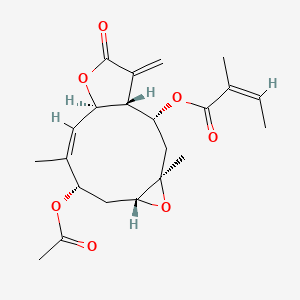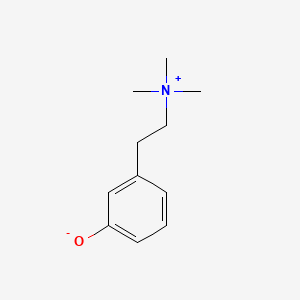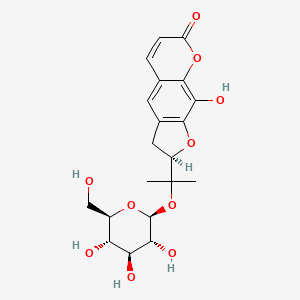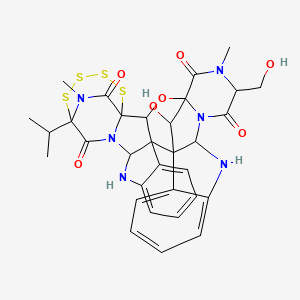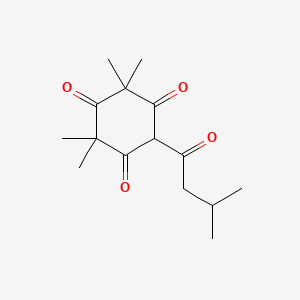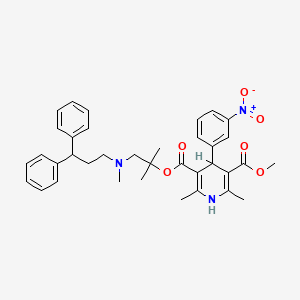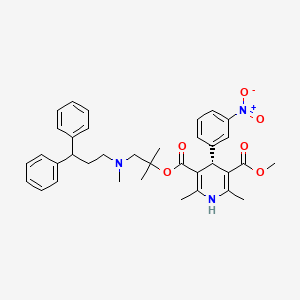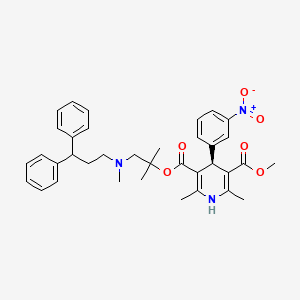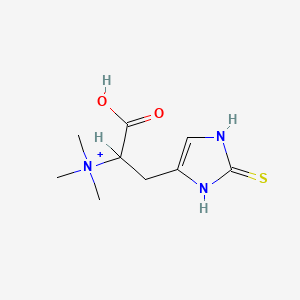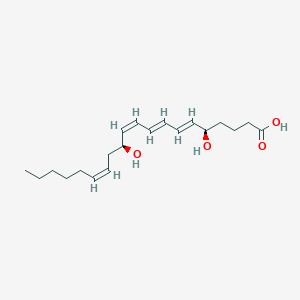
白三烯 B4
描述
白三烯 B4 是一种有效的脂质介质,参与炎症反应。 它由白细胞在炎症刺激下产生,并在免疫反应中发挥至关重要的作用,通过募集和激活白细胞,特别是中性粒细胞,到组织损伤或感染部位 . This compound 通过酶白三烯 A4 水解酶的作用由花生四烯酸合成 .
科学研究应用
白三烯 B4 在各个领域的科学研究中具有广泛的应用:
生化分析
Biochemical Properties
Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway. The initial step involves the conversion of arachidonic acid to leukotriene A4 by the enzyme 5-lipoxygenase. Leukotriene A4 is then hydrolyzed by leukotriene A4 hydrolase to form leukotriene B4. Leukotriene B4 interacts with specific receptors on the surface of leukocytes, known as BLT1 and BLT2 receptors. These interactions lead to the activation and recruitment of leukocytes to sites of inflammation. Additionally, leukotriene B4 can induce the formation of reactive oxygen species and the release of lysosomal enzymes by neutrophils .
Cellular Effects
Leukotriene B4 exerts significant effects on various types of cells and cellular processes. In neutrophils, leukotriene B4 acts as a potent chemoattractant, guiding these cells to sites of tissue damage or infection. It also enhances the adhesion of leukocytes to the endothelium, facilitating their migration across the blood vessel walls into the affected tissues. Leukotriene B4 influences cell signaling pathways by activating mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
Molecular Mechanism
The molecular mechanism of action of leukotriene B4 involves its binding to BLT1 and BLT2 receptors on the surface of leukocytes. This binding triggers a cascade of intracellular signaling events, including the activation of MAPKs and the PI3K/Akt pathway. These signaling pathways lead to the phosphorylation of various transcription factors, including NF-κB, which then translocate to the nucleus and promote the expression of pro-inflammatory genes. Leukotriene B4 also induces the production of reactive oxygen species and the release of lysosomal enzymes, further amplifying the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of leukotriene B4 can vary over time. Leukotriene B4 is relatively stable under physiological conditions, but it can be rapidly degraded by enzymes such as leukotriene B4 20-hydroxylase. The temporal effects of leukotriene B4 on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that leukotriene B4 can induce a rapid and transient increase in the production of reactive oxygen species and pro-inflammatory cytokines. In vivo studies have demonstrated that leukotriene B4 can cause sustained leukocyte recruitment and tissue inflammation over several hours .
Dosage Effects in Animal Models
The effects of leukotriene B4 can vary with different dosages in animal models. At low doses, leukotriene B4 acts as a potent chemoattractant, recruiting leukocytes to sites of inflammation. At high doses, leukotriene B4 can induce excessive inflammation and tissue damage. Studies in animal models have shown that high doses of leukotriene B4 can lead to increased vascular permeability, edema, and pain responses. Additionally, chronic exposure to high levels of leukotriene B4 has been associated with the development of inflammatory diseases such as asthma and rheumatoid arthritis .
Metabolic Pathways
Leukotriene B4 is involved in several metabolic pathways, primarily the 5-lipoxygenase pathway. This pathway begins with the conversion of arachidonic acid to leukotriene A4 by the enzyme 5-lipoxygenase. Leukotriene A4 is then hydrolyzed by leukotriene A4 hydrolase to form leukotriene B4. Leukotriene B4 can be further metabolized by enzymes such as leukotriene B4 20-hydroxylase, which converts it to 20-hydroxy-leukotriene B4. This metabolite can then be oxidized to form 20-carboxy-leukotriene B4, which is less biologically active .
Transport and Distribution
Leukotriene B4 is transported and distributed within cells and tissues through specific transporters and binding proteins. In humans, leukotriene B4 export from the cytoplasm to the extracellular space is mediated by the ATP-binding cassette (ABC) family transporter ABCC4/MRP4. Once in the extracellular space, leukotriene B4 can bind to its receptors on the surface of leukocytes and other immune cells. The distribution of leukotriene B4 within tissues is influenced by its interactions with binding proteins and its ability to diffuse across cell membranes .
Subcellular Localization
The subcellular localization of leukotriene B4 is primarily determined by the localization of its synthesizing enzyme, 5-lipoxygenase. In resting cells, 5-lipoxygenase can accumulate in either the cytoplasm or the nucleoplasm. Upon cell stimulation, 5-lipoxygenase translocates to membranes, including the nuclear envelope, to initiate leukotriene synthesis. The positioning of 5-lipoxygenase within the nucleus of resting cells is a powerful determinant of the capacity to generate leukotriene B4 upon subsequent activation. This subcellular localization is crucial for the efficient production of leukotriene B4 and its subsequent biological effects .
准备方法
化学反应分析
反应类型: 白三烯 B4 经历各种化学反应,包括氧化、还原和取代 .
常见试剂和条件:
主要形成的产物: 从这些反应中形成的主要产物包括this compound 的各种羟基化和氧化衍生物,它们可能具有不同的生物活性 .
作用机制
相似化合物的比较
白三烯 B4 是白三烯家族的一部分,该家族包括几种具有相似结构和功能的其他化合物:
白三烯 A4: this compound 的前体,参与白三烯合成的初始步骤.
白三烯 C4、D4 和 E4: 这些是半胱氨酰白三烯,参与支气管收缩和血管通透性.
白三烯 B5: this compound 的效力较低的类似物,源自二十碳五烯酸.
This compound 的独特性: this compound 在其强大的趋化特性及其激活多种免疫细胞的能力方面是独一无二的,这使其成为炎症反应中的关键介质 .
属性
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-AMOLWHMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037162 | |
| Record name | Leukotriene B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Fisher Scientific MSDS], Solid | |
| Record name | Leukotriene B4 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15166 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71160-24-2 | |
| Record name | Leukotriene B4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71160-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leukotriene B4 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Leukotriene B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUKOTRIENE B4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HGW4DR56D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


